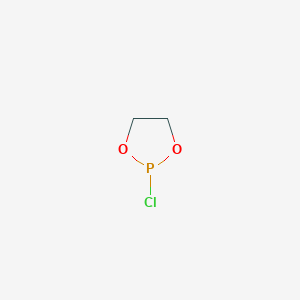
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol is an organic compound known for its role in various chemical and biological processes. This compound is characterized by the presence of a butenyl group attached to a dimethoxyphenyl ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol can be synthesized through several methods. One common approach involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes. This method utilizes p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting reagents . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic applications include treatments for hypopigmentation disorders.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol exerts its effects involves the activation of specific molecular pathways. In the context of melanogenesis, it enhances the activation of extracellular signal-regulated kinase (ERK) and p38 pathways, leading to increased levels of tyrosinase . This enzyme catalyzes the conversion of tyrosine to melanin, thereby promoting melanin synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of muscle relaxants and other pharmaceuticals.
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties and use in neurological research.
3,4-Dimethoxyphenylpropanoic acid: Utilized in the synthesis of various organic compounds.
Uniqueness
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol is unique due to its specific structure that allows it to enhance melanogenesis effectively. Its ability to activate key molecular pathways involved in melanin production sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXARZMWFOEQTO-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69768-97-4 | |
| Record name | 4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069768974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol?
A1: Research suggests that (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol exhibits several biological activities, including:
- Enhanced Melanogenesis: The compound promotes melanin synthesis in both B16F10 melanoma cells and human primary melanocytes. This effect is linked to the activation of ERK and p38 MAP kinases and increased tyrosinase expression. Importantly, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol appears to mediate this effect through the upregulation and nuclear localization of upstream stimulating factor-1 (USF1). []
- Increased Phagocytic Activity: Studies indicate that (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol significantly enhances the phagocytic activity of macrophages, contributing to its potential as an immunomodulator. [, ]
- Antibacterial Activity: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol displays antibacterial activity against both Staphylococcus aureus and Escherichia coli. This activity is suggested to be bacteriolytic, causing damage to the bacterial cell wall and membrane. []
Q2: How does (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol impact melanogenesis at the molecular level?
A: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol enhances melanogenesis by increasing the expression of tyrosinase, a key enzyme involved in melanin production. This increased expression is mediated through the activation of the MAP kinase pathway and the transcription factor USF1. [, ]
Q3: What are the potential applications of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol based on its biological activities?
A3: The identified biological activities suggest several potential applications for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, including:
- Treatment of Hypopigmentation: Its ability to stimulate melanogenesis makes it a potential therapeutic agent for conditions such as vitiligo. []
- Immune System Modulation: The enhancement of macrophage phagocytosis suggests a role for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol in boosting immune responses. [, ]
- Development of Antibacterial Agents: The observed antibacterial activity against S. aureus and E. coli highlights its potential as a lead compound for novel antibacterial drugs. []
Q4: How is (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol extracted and analyzed?
A: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol can be extracted from Zingiber cassumunar Roxb. using various methods, with maceration using water as a solvent being reported as an effective method. [] High-performance liquid chromatography (HPLC) has been used to analyze and quantify this compound, with researchers developing methods to reduce its retention time for more efficient analysis. []
Q5: What are the challenges associated with the formulation of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol?
A: Formulating (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol into pharmaceutical preparations requires addressing factors such as its stability and solubility. Research has focused on optimizing tablet formulations using binders like polyvinyl pyrrolidone (PVP) to enhance the physical properties and stability of the tablets. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


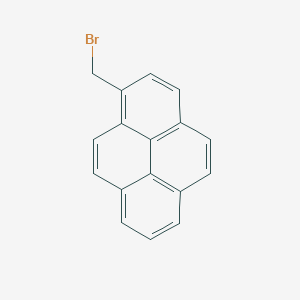
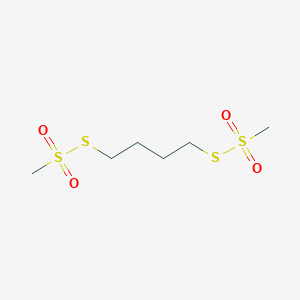
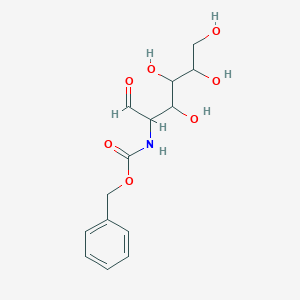

![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)
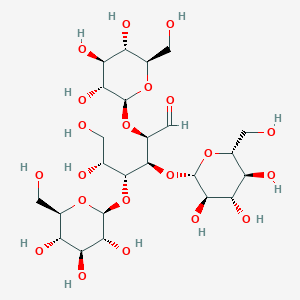
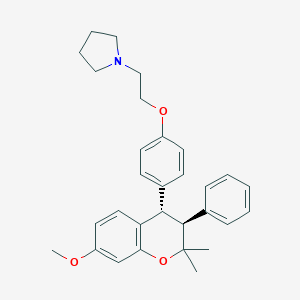

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
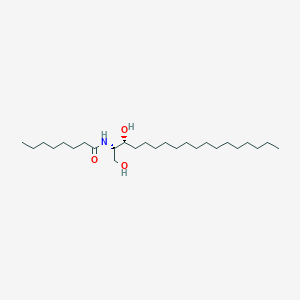
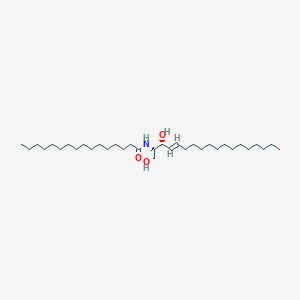
![[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B43516.png)
